![molecular formula C11H11F3O3S B3041844 Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate CAS No. 385383-55-1](/img/structure/B3041844.png)
Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate
Overview
Description
“Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate” is a chemical compound with the molecular formula C11H11F3O3S . It is also known as “methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzoate” and has a CAS Number of 1217721-55-5 . The compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H11F3O3S . The presence of the trifluoro-2-hydroxypropyl group and the sulphanyl group attached to the benzenecarboxylate molecule is indicative of its structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 280.27 . It is a liquid in its physical state . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- A series of derivatives, including methyl and trifluoromethyl series, were synthesized for studying antiandrogen activity, leading to the discovery of potent antiandrogens (Tucker, Crook, & Chesterson, 1988).
- Research on the reaction of methyl hexopyranoside 2-triflates led to the formation of 2,5-anhydro sugar derivatives, demonstrating potential applications in carbohydrate chemistry (Baer, Hernández Mateo, & Siemsen, 1989).
- Investigations into thermal ene reactions of methyl 3,3,3-trifluoro-2-R-sulfonyliminopropionates resulted in derivatives of γ,δ-unsaturated α-amino α-trifluoromethylcarboxylic acids, offering insights into organic synthesis methodologies (Kobelkova, Osipov, & Kolomiets, 2001).
Chemical Reactions and Pathways
- Studies on methyl (methylthio) methyl sulfoxide reacting with benzaldehyde led to the synthesis of phenylacetic esters, expanding understanding of organic compound reactions (Ogura, Itō, & Tsughihashi, 1979).
- The development of methods for the synthesis of methyl 2-amino-2-deoxy-α-D-glucopyranoside sulfates provided new insights into the chemical modification of carbohydrates (Leder, 1988).
- Research on triflusulfuron-methyl in water and soil revealed insights into the chemical and microbial degradation processes in different soil types (Vega, Cambon, & Bastide, 2000).
Advanced Material and Chemical Applications
- A study on 3-((trifluoromethyl)thio)benzofurans and benzothiophenes proposed a new route for their synthesis, indicating potential in material science applications (Sheng, Fan, & Wu, 2014).
- Investigations into palladium-catalyzed annulation of aryl-1,2-diols and propargylic carbonates offered insights into regioselectivities important for organic synthesis and material science (Labrosse, Lhoste, Delbecq, & Sinou, 2003).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
methyl 2-(3,3,3-trifluoro-2-hydroxypropyl)sulfanylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3S/c1-17-10(16)7-4-2-3-5-8(7)18-6-9(15)11(12,13)14/h2-5,9,15H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSVSYZMNULSCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200987 | |
Record name | Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
385383-55-1 | |
Record name | Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)thio]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385383-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.